

An In-depth Technical Guide on Tribrominated Dibenzofurans

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Compound of Interest

Compound Name: 1,4,6-Tribromo-dibenzofuran

Cat. No.: B15210295

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Disclaimer: This technical guide addresses the class of tribrominated dibenzofurans. Extensive searches for the specific isomer, **1,4,6-Tribromo-dibenzofuran**, did not yield a dedicated CAS number, detailed experimental protocols, or specific quantitative data within publicly accessible scientific literature and databases. The information presented herein is based on data available for other tribrominated dibenzofuran isomers and the broader class of polybrominated dibenzofurans (PBDFs).

Introduction to Tribrominated Dibenzofurans

Tribrominated dibenzofurans are a subgroup of polybrominated dibenzofurans (PBDFs), which are halogenated aromatic hydrocarbons. These compounds are of significant interest to researchers, particularly in the fields of environmental science and toxicology, due to their persistence in the environment and their potential for toxic effects. PBDFs, including the tribrominated congeners, are often formed as unintentional byproducts during the production of brominated flame retardants and from the combustion of materials containing these flame retardants.

Chemical Identification: CAS Number and IUPAC Name

While a specific entry for **1,4,6-Tribromo-dibenzofuran** is not readily available, another isomer, 2,3,8-Tribromodibenzofuran, is documented.

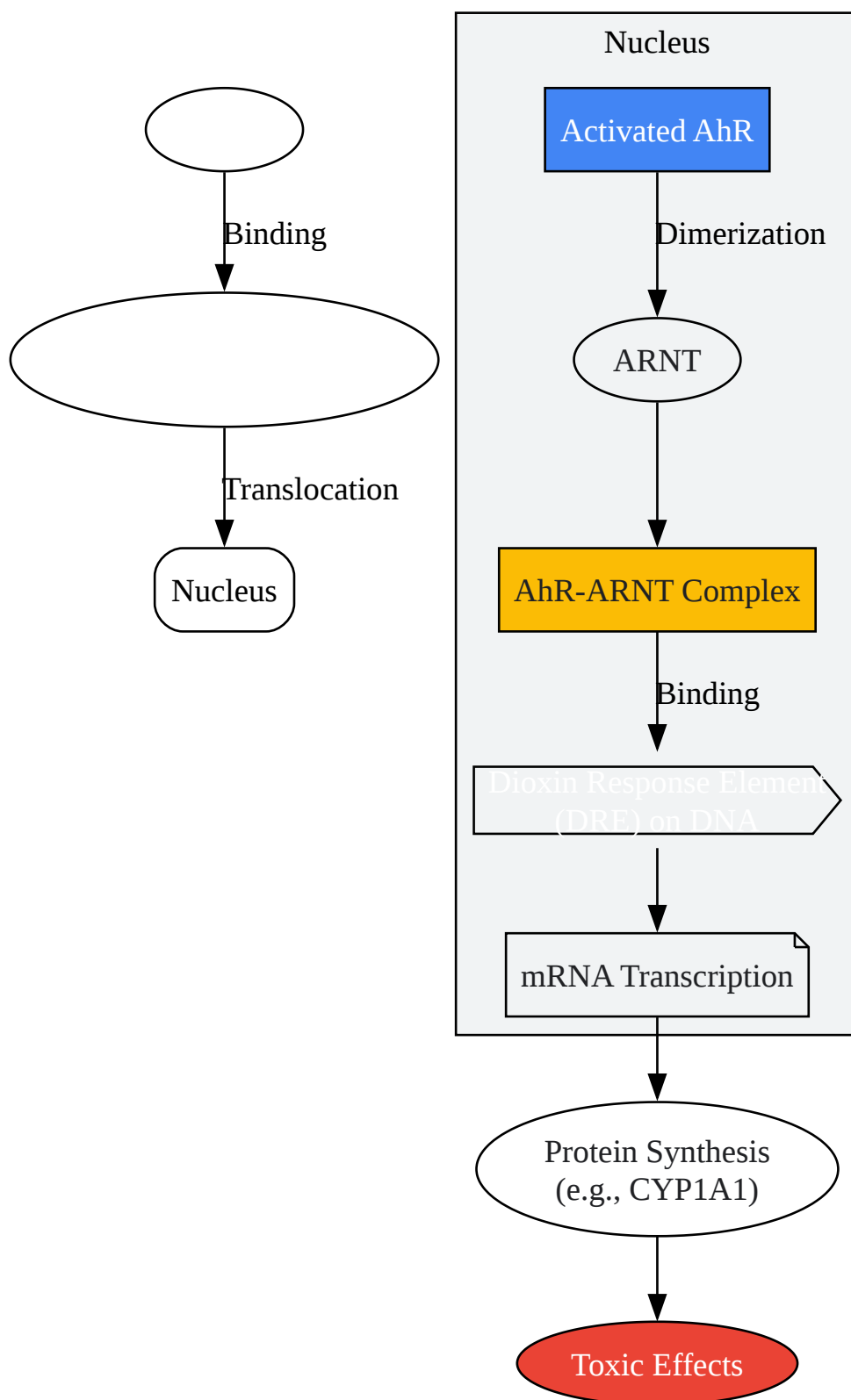
Compound	CAS Number	IUPAC Name	Molecular Formula
2,3,8-Tribromodibenzofuran	84761-82-0[1]	2,3,8-Tribromodibenzo[b,d]furan	C ₁₂ H ₅ Br ₃ O

The IUPAC naming system for dibenzofuran follows a standardized numbering of the carbon positions. The structure and numbering are illustrated in the diagram below.

Dibenzofuran Structure with IUPAC Numbering

Toxicological Profile and Mechanism of Action

Brominated dibenzofurans are structurally and toxicologically similar to their chlorinated counterparts, the polychlorinated dibenzofurans (PCDFs). The toxicity of these compounds is often mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.



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General Workflow for PBDF Synthesis and Isolation

The analysis of PBDFs typically involves sophisticated analytical techniques to achieve the necessary sensitivity and selectivity, especially for trace-level detection in complex matrices like air, soil, and biological tissues. High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is a standard method.

[2]Key Steps in Analytical Protocol:

- Sampling: Collection of the matrix (e.g., air sampling using a high-volume sampler with a quartz-fiber filter and polyurethane foam). 2[2]. Extraction: Soxhlet extraction with a suitable solvent like toluene.
- Cleanup: Multi-step cleanup using column chromatography (e.g., silica, alumina) to remove interfering compounds.
- Instrumental Analysis: HRGC-HRMS for separation and quantification of congeners.
- Quantification: Use of isotope-labeled internal standards for accurate quantification.

Studies on the uptake, distribution, metabolism, and elimination of specific PBDF isomers have been conducted in animal models, such as C57BL/6J mice. A recent study investigated 2,3,8-tribromodibenzofuran among other congeners.

[3][4]Protocol Summary for Mouse Toxicokinetic Study:

- Animals: C57BL/6J mice. *[4] Dosing: Oral administration of the specific PBDF congener dissolved in a vehicle like corn oil.
- Sample Collection: Collection of liver, plasma, and brain tissues at various time points post-dosing. *[3] Chemical Analysis: Homogenization of tissues, extraction of lipids and the target compounds, cleanup, and analysis by HRGC-HRMS. *[4] Data Analysis: Calculation of uptake ratios, tissue distribution, and elimination half-lives.

Quantitative Data

Specific quantitative data for **1,4,6-Tribromo-dibenzofuran** is not available. The following table presents toxicokinetic data for other brominated dibenzofurans from a study in mice, which can provide a comparative context.

Table 1: Hepatic Uptake and Elimination Half-Lives of Selected Brominated Dibenzofurans in C57BL/6J Mice

[3] | Compound | Substitution Pattern | Hepatic Uptake Ratio (% of dose) | Elimination Half-Life (days) | | :--- | :--- | :--- | :--- | | TrBDF | 2,3,8-tribromo | <0.01% at 1 day | Rapid (two-phase kinetics) | | TrBCDF | 2,3,7-tribromo-8-chloro | 42% | 5.6 | | TeBDF | 2,3,7,8-tetrabromo | 33% | 8.8 | | PeBDF | 1,2,3,7,8-pentabromo | 29% | 13 | | TCDD (reference) | 2,3,7,8-tetrachloro | up to 84% | 8.7 |

Data sourced from a study on uptake, elimination, and metabolism of brominated dibenzofurans in mice.

[3][4] The data indicates that the substitution pattern significantly influences the biological persistence of these compounds. The non-2,3,7,8-substituted 2,3,8-tribromodibenzofuran was poorly retained and rapidly eliminated, whereas compounds with 2,3,7,8-substitution were more persistent.

[3][4]##### 6. Conclusion

While **1,4,6-Tribromo-dibenzofuran** remains an uncharacterized congener in the readily accessible scientific literature, the broader class of tribrominated and polybrominated dibenzofurans has been the subject of significant toxicological and analytical research. The available data on isomers like 2,3,8-Tribromodibenzofuran and other PBDFs provide a foundational understanding of their chemical properties, biological activity, and the experimental approaches required for their study. For professionals in research and drug development, the key takeaway is the potent, dioxin-like toxicity associated with many PBDF congeners, which is largely dependent on their substitution pattern. Future research may elucidate the specific properties of the 1,4,6-isomer, but for now, risk assessment and handling procedures should be guided by the known hazards of the general class of polyhalogenated dibenzofurans.

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